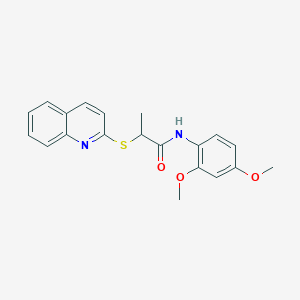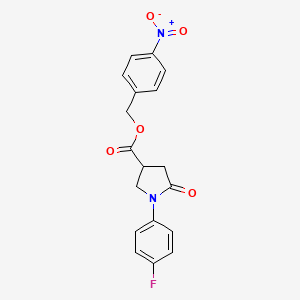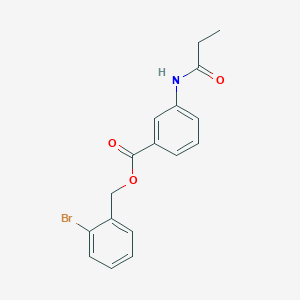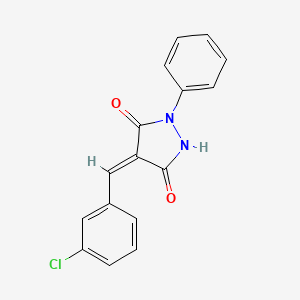![molecular formula C26H20N2O4S2 B5158815 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione]](/img/structure/B5158815.png)
1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione], also known as DPPD, is a chemical compound that has been extensively studied for its potential applications in the field of biomedical research. DPPD is a member of a class of compounds known as thiolactones, which are characterized by the presence of a thiol group and a lactone ring in their structure.
作用機序
The mechanism of action of 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] involves the inhibition of reactive oxygen species (ROS) and the activation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] can also modulate the expression of genes involved in inflammation and apoptosis, which are implicated in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] has been shown to exert various biochemical and physiological effects. It can reduce oxidative stress, inflammation, and DNA damage, which are implicated in the pathogenesis of various diseases. 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] can also inhibit the proliferation and migration of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy.
実験室実験の利点と制限
1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] is also relatively inexpensive compared to other antioxidants. However, 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability. 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] can also exhibit cytotoxicity at high concentrations, which can affect the interpretation of the results.
将来の方向性
There are several future directions for the study of 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione]. One direction is to investigate its potential applications in the treatment of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Another direction is to develop novel derivatives of 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] with improved bioavailability and efficacy. Furthermore, the mechanism of action of 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] needs to be further elucidated to fully understand its potential therapeutic benefits.
合成法
The synthesis of 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] can be achieved by the reaction of 1,4-phenylenediamine with 3-(phenylthio)-2,5-pyrrolidinedione in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione]. The yield of 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.
科学的研究の応用
1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] has been extensively studied for its potential applications in the field of biomedical research. It has been shown to possess antioxidant, anti-inflammatory, and antitumor properties. 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] can scavenge free radicals and protect cells from oxidative stress, which is implicated in the pathogenesis of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
特性
IUPAC Name |
1-[4-(2,5-dioxo-3-phenylsulfanylpyrrolidin-1-yl)phenyl]-3-phenylsulfanylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4S2/c29-23-15-21(33-19-7-3-1-4-8-19)25(31)27(23)17-11-13-18(14-12-17)28-24(30)16-22(26(28)32)34-20-9-5-2-6-10-20/h1-14,21-22H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYDWUUKUDXGJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)N3C(=O)CC(C3=O)SC4=CC=CC=C4)SC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-(1,4-Phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,1,3-benzothiadiazol-5-ylmethyl)methyl{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}amine](/img/structure/B5158743.png)

![3-(1,3-benzodioxol-5-yl)-5-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5158752.png)
![(3S*,4S*)-1-[2-(2-furyl)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5158762.png)
![4-({[(4-methyl-2-quinolinyl)thio]acetyl}amino)benzoic acid](/img/structure/B5158770.png)

![4,4'-[(4-hydroxy-3,5-dimethoxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5158791.png)
![N-(3-hydroxy-2,2-dimethylpropyl)-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B5158798.png)
![1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole](/img/structure/B5158804.png)
![N-(5-methyl-3-isoxazolyl)-4-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B5158831.png)


![3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5158854.png)